((2R,3R,4S,5R,6R)-6-(Benzyloxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)methyl benzoate
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Overview
Description
((2R,3R,4S,5R,6R)-6-(Benzyloxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)methyl benzoate is a chemical compound with the molecular formula C20H22O7 and a molar mass of 374.38 g/mol It is a derivative of beta-D-galactopyranoside, where the hydroxyl group at the 6-position is esterified with a benzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3R,4S,5R,6R)-6-(Benzyloxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)methyl benzoate typically involves the esterification of beta-D-galactopyranoside with benzyl alcohol and benzoic acid. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. Commonly used catalysts include sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to reflux, and the progress of the reaction is monitored using thin-layer chromatography (TLC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent product quality. Purification of the final product is typically achieved through recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
((2R,3R,4S,5R,6R)-6-(Benzyloxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)methyl benzoate can undergo various chemical reactions, including:
Oxidation: The benzoate group can be oxidized to form carboxylic acids.
Reduction: The ester bond can be reduced to yield the corresponding alcohol.
Substitution: The benzoate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the benzoate group under basic conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted galactopyranosides depending on the nucleophile used.
Scientific Research Applications
((2R,3R,4S,5R,6R)-6-(Benzyloxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)methyl benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of carbohydrate-protein interactions and glycosylation processes.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of ((2R,3R,4S,5R,6R)-6-(Benzyloxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)methyl benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The benzoate group can enhance the compound’s binding affinity to these targets, thereby modulating their activity. The ester bond can be hydrolyzed in vivo to release the active beta-D-galactopyranoside, which can then participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Benzyl beta-D-glucopyranoside: Similar structure but with a glucose moiety instead of galactose.
Methyl 4,6-O-(phenylmethylene)-beta-D-galactopyranoside: Used in carbohydrate research.
2,3,4,6-Tetra-O-benzyl-D-galactopyranose: Another derivative of galactopyranose with multiple benzyl groups.
Uniqueness
((2R,3R,4S,5R,6R)-6-(Benzyloxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)methyl benzoate is unique due to the presence of the benzoate group at the 6-position, which can significantly alter its chemical reactivity and biological activity compared to other similar compounds. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research applications.
Properties
IUPAC Name |
[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-phenylmethoxyoxan-2-yl]methyl benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O7/c21-16-15(12-25-19(24)14-9-5-2-6-10-14)27-20(18(23)17(16)22)26-11-13-7-3-1-4-8-13/h1-10,15-18,20-23H,11-12H2/t15-,16+,17+,18-,20-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDPLCILVZEDFV-ZMIKWESLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(C(C(C(O2)COC(=O)C3=CC=CC=C3)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COC(=O)C3=CC=CC=C3)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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